molecular formula C4HCl2NOS B579561 2-Chloro-1,3-thiazole-4-carbonyl chloride CAS No. 16099-04-0

2-Chloro-1,3-thiazole-4-carbonyl chloride

Cat. No. B579561
CAS RN: 16099-04-0
M. Wt: 182.018
InChI Key: OCMPHVBYKQYVJS-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is 2-chloro-1,3-thiazole-4-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Physical And Chemical Properties Analysis

2-Chloro-1,3-thiazole-4-carbonyl chloride is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have been recognized for their antimicrobial properties. For instance, compounds with a thiadiazole scaffold, such as sulfamethoxazole, exhibit diverse biological actions including anti-microbial effects . While specific data on 2-Chloro-1,3-thiazole-4-carbonyl chloride is not readily available, it is plausible that this compound could be explored for similar antimicrobial applications due to its structural similarity to other thiazoles.

Antitumor and Cytotoxic Activity

Thiazoles have also been studied for their antitumor and cytotoxic activities. A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and showed potent effects on human tumor cell lines . The potential of 2-Chloro-1,3-thiazole-4-carbonyl chloride in cancer research could be investigated based on these findings.

Antioxidant Properties

The antioxidant capacity of thiazole derivatives has been demonstrated in various studies. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and showed in vitro antioxidant activity . This suggests that 2-Chloro-1,3-thiazole-4-carbonyl chloride may also possess antioxidant properties worth researching.

Antiviral Agents

Thiazoles have been incorporated into antiviral agents. One notable example is ribavirin, a nucleoside analog with a broad spectrum of antiviral activity against many DNA and RNA viruses . The structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride could be conducive to the development of new antiviral drugs.

Synthesis of Bioactive Molecules

Thiazoles serve as key intermediates in the synthesis of various bioactive molecules. A novel thiazole derivative was produced through a reaction involving substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate . The reactivity of 2-Chloro-1,3-thiazole-4-carbonyl chloride could be exploited in similar synthetic routes to create new compounds with potential biological activities.

Safety And Hazards

The safety information for 2-Chloro-1,3-thiazole-4-carbonyl chloride indicates that it is a dangerous compound. The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

Future Directions

Thiazoles, including 2-Chloro-1,3-thiazole-4-carbonyl chloride, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on thiazole derivatives .

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMPHVBYKQYVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664671
Record name 2-Chloro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-thiazole-4-carbonyl chloride

CAS RN

16099-04-0
Record name 2-Chloro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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